molecular formula C14H11NO4 B2381527 Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate CAS No. 1799412-38-6

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate

Cat. No. B2381527
CAS RN: 1799412-38-6
M. Wt: 257.245
InChI Key: FEVFGFGOJUFMOF-UHFFFAOYSA-N
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Description

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate is an organic compound with the molecular formula C14H11NO4 . It is also known by its IUPAC name, methyl 5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate consists of a benzodioxol group attached to a picolinate group . The InChI code for this compound is 1S/C14H11NO4/c1-17-14(16)11-4-2-10(7-15-11)9-3-5-12-13(6-9)19-8-18-12/h2-7H,8H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate has a molecular weight of 257.24 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 257.06880783 g/mol . Its topological polar surface area is 57.6 Ų .

Scientific Research Applications

Antitumor Activity

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate has been studied for its potential antitumor properties. A related series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines demonstrated activity against HeLa, A549, and MCF-7 cell lines . Further research into its mechanism of action and efficacy in various cancer models is warranted.

Antiproliferative Activity

Researchers have designed and synthesized a novel series of 1-benzodioxol-5-yl-indoles, some of which contain fused heteroaryl moieties at the 3-position. These compounds were evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells . Investigating the structure-activity relationship (SAR) of this compound class could provide insights for drug development.

Future Directions

The future directions for the study of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate could involve further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, its physical and chemical properties could be studied in more detail. Given the promising cytotoxic activity of related compounds, it would also be interesting to explore the potential antitumor activities of Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate .

properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-17-14(16)11-4-2-10(7-15-11)9-3-5-12-13(6-9)19-8-18-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVFGFGOJUFMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(benzo[d][1,3]dioxol-5-yl)picolinate

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